2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)butanamide
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Overview
Description
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)butanamide is a complex organic compound with a unique structure that combines a pyridazinone core with dimethylphenyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the dimethylphenyl and methoxyphenyl groups through substitution reactions. The final step involves the formation of the butanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- 3-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-methyl-6H-benzo©chromen-6-one
Uniqueness
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved stability, compared to similar compounds.
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C23H25N3O3/c1-5-20(23(28)24-19-8-6-7-9-21(19)29-4)26-22(27)13-12-18(25-26)17-11-10-15(2)16(3)14-17/h6-14,20H,5H2,1-4H3,(H,24,28) |
InChI Key |
AQSAMSGLAWMENA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)N2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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